molecular formula C22H18Cl2N2O4 B3620831 5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE

5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE

Cat. No.: B3620831
M. Wt: 445.3 g/mol
InChI Key: OPTMJQLWNYNYDB-UHFFFAOYSA-N
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Description

5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes two methoxybenzamide groups and two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to produce 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to 5-chloro-2-methoxybenzoyl chloride using thionyl chloride. The final step involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 3-(5-chloro-2-methoxybenzamido)aniline under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 5-chloro-2-methoxybenzoic acid, while reduction of nitro groups can produce 5-chloro-2-methoxyaniline .

Scientific Research Applications

5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-Chloro-2-methoxy-N-phenylbenzamide
  • N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide

Uniqueness

5-CHLORO-N-[3-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE is unique due to its dual methoxybenzamide structure and the presence of two chlorine atoms. This structural configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-N-[3-[(5-chloro-2-methoxybenzoyl)amino]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O4/c1-29-19-8-6-13(23)10-17(19)21(27)25-15-4-3-5-16(12-15)26-22(28)18-11-14(24)7-9-20(18)30-2/h3-12H,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTMJQLWNYNYDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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